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This guide provides a comparative analysis of the ZMYND19 interactome, focusing on the
regulatory role of the CTLH E3 ubiquitin ligase complex. The data presented herein is primarily
based on a 2024 study by Wang et al., which elucidated a novel function for ZMYND19 and its
partner MKLN1 in the mTORC1 signaling pathway.[1][2][3][4][5] This document is intended for
researchers, scientists, and drug development professionals investigating ZMYND19's role in
cellular processes and its potential as a therapeutic target.

Introduction to ZMYND19

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has
been implicated as a regulatory component in G-protein coupled receptor signaling.[1] More
recent evidence has revealed its crucial role, in complex with MKLN1 (Muskelin 1), as a
negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5] The stability and abundance
of the ZMYND19-MKLN1 complex are controlled by the CTLH E3 ubiquitin ligase complex,
which targets them for proteasomal degradation.[1][5] Perturbation of the CTLH complex leads
to the accumulation of ZMYND19 and MKLN1, resulting in the inhibition of mMTORC1 signaling.

[LI[21[3][4]15]

Comparative Analysis of ZMYND19 and MKLN1
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A key aspect of understanding the ZMYND219 interactome is its regulation by the CTLH
complex. A comparative whole-cell proteomic analysis was performed on cells with a functional
CTLH complex versus cells in which a catalytic subunit of the complex, MAEA, was knocked
out. The knockout of MAEA leads to the stabilization and accumulation of CTLH substrates.[1]

[2]141[5]

The following table summarizes the quantitative proteomic data for ZMYND19 and its primary
interacting partner, MKLN1, in response to MAEA depletion.

Log2 (Fold Change
in Abundance)

Protein -log10 (p-value) Status
upon MAEA
knockout
) Significantly
ZMYND19 >2.0 High
Upregulated
) Significantly
MKLN1 >2.0 High
Upregulated
) Significantly Depleted
MAEA <-2.0 High

(Control)

This data is a qualitative representation based on the volcano plot presented in Wang et al.,
2024. The study identified ZMYND19 and MKLNL1 as two of the most significantly upregulated
proteins upon MAEA depletion.[1]

The ZMYND19 Interactome in mMTORC1 Regulation

The primary known interactors of ZMYND19 in the context of mMTORC1 regulation are MKLN1
and components of the mTORC1 complex. The ZMYND19-MKLN1 complex localizes to the
lysosome, where it interacts with Raptor, a key component of mMTORC1, and RagA/C GTPases
to inhibit mMTORC1 activity.[1][2][5]
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ZMYND19 Interactor

Function in the Complex

Evidence

MKLN1

Forms a stable complex with
ZMYND19 that negatively
regulates mTORCL.[1][2][5]

Co-immunoprecipitation[1][5]

Raptor

A scaffold protein of the
MTORC1 complex; interaction
with the ZMYND19/MKLN1
complex inhibits mTORC1

activation.[1]

Co-immunoprecipitation[1]

RagA/C

Rag GTPases that are crucial
for the recruitment of mMTORC1
to the lysosome; interaction
with ZMYND19/MKLNZ1 inhibits
a late stage of mMTORC1
activation.[1][2][5]

Co-immunoprecipitation[1]

Signaling Pathway and Regulatory Logic

The following diagrams illustrate the regulatory dynamics of the ZMYND19 interactome and its

impact on the mTORCL1 signaling pathway.

© 2025 BenchChem. All rights reserved. 3/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://pubmed.ncbi.nlm.nih.gov/38746323/
https://www.researchgate.net/publication/380087726_The_CTLH_Ubiquitin_Ligase_Substrates_ZMYND19_and_MKLN1_Negatively_Regulate_mTORC1_at_the_Lysosomal_Membrane
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://www.researchgate.net/publication/380087726_The_CTLH_Ubiquitin_Ligase_Substrates_ZMYND19_and_MKLN1_Negatively_Regulate_mTORC1_at_the_Lysosomal_Membrane
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://pubmed.ncbi.nlm.nih.gov/38746323/
https://www.researchgate.net/publication/380087726_The_CTLH_Ubiquitin_Ligase_Substrates_ZMYND19_and_MKLN1_Negatively_Regulate_mTORC1_at_the_Lysosomal_Membrane
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

ZMYND19 in mTORC1 Signaling

CTLH E3 Ligase Complex

MAEA

Other CTLH
Subunits

Ubiquitination

ZMYND19-MKLN1 Complex

Ubiquitination

3 )
1IN UILIULL

Inhibition

MTORC1 Complex at Lysgsome

mTORC1 h Proteasomal

(Raptor) Degradation

Activation

RagA/C S6K Phosphorylation

(Cell Growth)

Click to download full resolution via product page

Figure 1: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.
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Experimental Protocols

The identification and characterization of the ZMYND19 interactome rely on established

proteomic techniques. Below are detailed methodologies for the key experiments.

Whole-Cell Proteomic Analysis

This protocol outlines the general steps for a comparative quantitative proteomic analysis to
identify proteins with altered abundance upon perturbation of a specific pathway.
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Quantitative Proteomics Workflow

Start: Cell Culture
(Control vs. MAEA KO)

Cell Lysis
(e.g., RIPA buffer)

!

Protein Quantification
(e.g., BCA assay)

!

In-solution Trypsin Digestion

!

LC-MS/MS Analysis
(e.g., Orbitrap)

!

Data Analysis
(e.g., MaxQuant/Proteome Discoverer)

End: Identification of
Differentially Expressed Proteins

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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